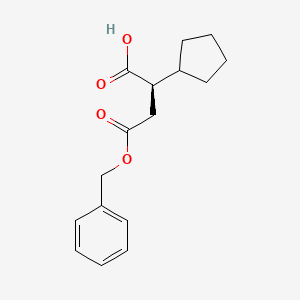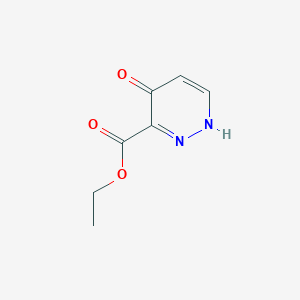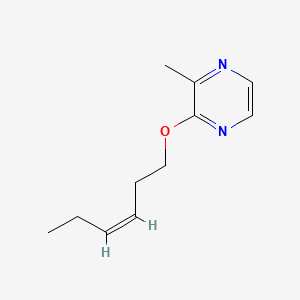
Lithiumacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, ion(1-), lithium (1:1), also known as lithium acetylacetonate, is an inorganic compound with the molecular formula C₅H₆LiO₂ and a molecular weight of 105.0409 g/mol . This compound is a lithium salt of 2,4-pentanedione, which is commonly referred to as acetylacetone. It is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, ion(1-), lithium (1:1) typically involves the reaction of lithium hydroxide or lithium carbonate with 2,4-pentanedione in an appropriate solvent. The reaction proceeds as follows:
LiOH+C5H8O2→C5H6LiO2+H2O
In this reaction, lithium hydroxide reacts with 2,4-pentanedione to form lithium acetylacetonate and water. The reaction is usually carried out under mild conditions, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of 2,4-Pentanedione, ion(1-), lithium (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high purity and yield. The product is typically obtained as a solid with a purity of 97% .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanedione, ion(1-), lithium (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium acetate and other oxidation products.
Reduction: It can be reduced to form lithium enolate and other reduction products.
Substitution: The compound can undergo substitution reactions where the lithium ion is replaced by other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include lithium acetate, lithium enolate, and various substituted acetylacetonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, ion(1-), lithium (1:1) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4-Pentanedione, ion(1-), lithium (1:1) involves its ability to form stable complexes with various metal ions. The lithium ion coordinates with the oxygen atoms of the acetylacetonate ligand, forming a chelate complex. This complexation enhances the stability and reactivity of the compound, making it useful in various catalytic and biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,4-Pentanedione, ion(1-), lithium (1:1) include:
Sodium acetylacetonate: A sodium salt of acetylacetone with similar reactivity and applications.
Potassium acetylacetonate: A potassium salt of acetylacetone used in similar catalytic and biochemical applications.
Calcium acetylacetonate: A calcium salt of acetylacetone with applications in material science and catalysis.
Uniqueness
What sets 2,4-Pentanedione, ion(1-), lithium (1:1) apart from these similar compounds is its unique combination of reactivity and stability, which is attributed to the specific coordination chemistry of lithium ions. This makes it particularly valuable in applications where high stability and reactivity are required, such as in the production of advanced materials and catalysts .
Eigenschaften
Molekularformel |
C5H6LiO2 |
|---|---|
Molekulargewicht |
105.1 g/mol |
InChI |
InChI=1S/C5H6O2.Li/c1-4(6)3-5(2)7;/h1-2H3;/q-1;+1 |
InChI-Schlüssel |
OFQLXBROGCAVLM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(=O)[C-]C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)





